1-Oleoyl-2-acetyl-sn-glycerol

Catalog No.
S623453
CAS No.
86390-77-4
M.F
C23H42O5
M. Wt
398.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oleoyl-2-acetyl-sn-glycerol

CAS Number

86390-77-4

Product Name

1-Oleoyl-2-acetyl-sn-glycerol

IUPAC Name

[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C23H42O5

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1

InChI Key

PWTCCMJTPHCGMS-YRBAHSOBSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C

Synonyms

1-O-octadecenoyl-2-O-acetylglycerol, 1-oleoyl-2-acetyl-glycerol, 1-oleoyl-2-acetyl-sn-glycerol, 1-oleoyl-2-acetylglycerol, 1-oleyl-2-acetylglycerol, oleoylacetylglycerol, oleyl acetyl glycerol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C

1-Oleoyl-2-acetyl-sn-glycerol is a synthetic compound with the molecular formula C23H42O5 and a molecular weight of 398.57 g/mol. It is recognized as a cell-permeable analog of diacylglycerol, specifically acting as an activator of protein kinase C. This compound is notable for its role in cellular signaling pathways, particularly in the phosphorylation of proteins, which is crucial for various cellular functions. It is often utilized in research settings to study the mechanisms of protein kinase C activation and its downstream effects on cellular processes .

OAG, due to its structural similarity to DAG, activates protein kinase C (PKC) [, ]. PKC requires both diacylglycerol and calcium for activation. OAG fulfills the diacylglycerol requirement, allowing PKC to become active and initiate downstream signaling cascades involved in various cellular processes, including cell proliferation, differentiation, and immune response [].

Function

1-Oleoyl-2-acetyl-sn-glycerol (1-OAG) is a synthetic molecule that mimics the structure and function of a natural signaling molecule called diacylglycerol (DAG) []. DAG is involved in various cellular processes, including cell growth, differentiation, and survival [].

PKC Activation

One of the primary functions of 1-OAG in scientific research is its ability to activate protein kinase C (PKC) [, ]. PKC is a family of enzymes involved in regulating numerous cellular processes, including:

  • Cell proliferation []
  • Differentiation []
  • Apoptosis (programmed cell death) []
  • Inflammation []

By activating PKC, 1-OAG can serve as a research tool to investigate the role of PKC in various cellular functions and diseases.

Other Applications

-OAG has also been used in scientific research to:

  • Study platelet aggregation and secretion []
  • Investigate the formation of actin nucleation sites []
  • Explore the effects on specific cell lines []

The primary chemical reaction involving 1-oleoyl-2-acetyl-sn-glycerol is its activation of protein kinase C. Upon administration, this compound mimics diacylglycerol, leading to the phosphorylation of target proteins within cells, notably resulting in the phosphorylation of a 40 kDa protein in platelets . Furthermore, it can be metabolized into its corresponding phosphatidic acid, 1-oleoyl-2-acetyl-3-phosphoglycerol, which may participate in additional signaling pathways .

1-Oleoyl-2-acetyl-sn-glycerol exhibits significant biological activity by activating calcium-dependent protein kinase C. This activation leads to various cellular responses, including the production of superoxide radicals, which are important in cell signaling and defense mechanisms against oxidative stress . The compound's ability to penetrate cell membranes makes it particularly useful for studying intracellular signaling pathways and their implications in health and disease.

The synthesis of 1-oleoyl-2-acetyl-sn-glycerol typically involves the esterification of glycerol with oleic acid and acetic anhydride or acetic acid under controlled conditions. The general steps include:

  • Preparation of Glycerol Derivative: Glycerol is first converted into a suitable derivative that can react with fatty acids.
  • Esterification: Oleic acid is reacted with the glycerol derivative in the presence of an acid catalyst to form the oleoyl ester.
  • Acetylation: The resulting compound undergoes acetylation using acetic anhydride or acetic acid to introduce the acetyl group at the second position.

These reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .

1-Oleoyl-2-acetyl-sn-glycerol has several applications in biochemical research:

  • Research Tool: It serves as a tool for studying protein kinase C activation and its role in various signaling pathways.
  • Pharmacological Studies: The compound is utilized in pharmacological studies to explore potential therapeutic targets related to protein kinase C.
  • Cellular Mechanisms: It aids in understanding cellular mechanisms related to inflammation, apoptosis, and other physiological processes influenced by protein kinase C activity .

Research involving 1-oleoyl-2-acetyl-sn-glycerol often focuses on its interactions with various proteins and cellular components. Studies have demonstrated that this compound can significantly influence calcium signaling pathways and modulate the activity of other kinases involved in cellular responses. Its interaction with protein kinase C has been particularly well-documented, highlighting its role as a potent activator that can lead to various downstream effects within cells .

Several compounds are structurally similar to 1-oleoyl-2-acetyl-sn-glycerol and share some biological activities:

Compound NameStructure SimilarityBiological Activity
DiacylglycerolSimilar backboneActivates protein kinase C
1-Palmitoyl-2-acetyl-sn-glycerolSimilar backboneActivates protein kinase C
1-Linoleoyl-2-acetyl-sn-glycerolSimilar backboneActivates protein kinase C

Uniqueness

1-Oleoyl-2-acetyl-sn-glycerol stands out due to its specific fatty acid composition (oleic acid) and its unique acetylation at the second position, which enhances its potency as a protein kinase C activator compared to other diacylglycerols. Additionally, its ability to induce superoxide production differentiates it from similar compounds that may not exhibit this specific biological activity .

XLogP3

6.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

398.30322444 g/mol

Monoisotopic Mass

398.30322444 g/mol

Heavy Atom Count

28

Appearance

Assay:≥90%A solution in acetonitrile

Dates

Modify: 2023-08-15

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